molecular formula C12H17NO3 B291879 N-(2,4-dimethoxyphenyl)-2-methylpropanamide

N-(2,4-dimethoxyphenyl)-2-methylpropanamide

Cat. No. B291879
M. Wt: 223.27 g/mol
InChI Key: JTYFRQNSPVYNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-2-methylpropanamide, commonly known as DMAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAPA belongs to the class of amides and is characterized by its unique molecular structure. In

Scientific Research Applications

DMAPA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Studies have shown that DMAPA can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, DMAPA has been shown to reduce pain by modulating the activity of nociceptive neurons in the spinal cord. DMAPA has also been found to exhibit anticonvulsant properties by reducing the excitability of neurons in the brain.

Mechanism of Action

The mechanism of action of DMAPA is not yet fully understood. However, studies have suggested that DMAPA may act by modulating the activity of ion channels and receptors in the nervous system. For example, DMAPA has been found to enhance the activity of GABA-A receptors, which are responsible for inhibiting the activity of neurons in the brain. DMAPA has also been shown to inhibit the activity of voltage-gated sodium channels, which are responsible for generating action potentials in neurons.
Biochemical and Physiological Effects
DMAPA has been found to have several biochemical and physiological effects. Studies have shown that DMAPA can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, DMAPA has been found to reduce the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation. DMAPA has also been shown to reduce the excitability of neurons in the brain and spinal cord, which may contribute to its analgesic and anticonvulsant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMAPA in lab experiments is its high purity and stability. DMAPA is a white solid that can be easily synthesized and purified. Additionally, DMAPA has been found to be stable under a wide range of experimental conditions. However, one of the limitations of using DMAPA in lab experiments is its potential toxicity. Studies have shown that DMAPA can be toxic to cells at high concentrations, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of DMAPA. One area of research is the development of novel DMAPA derivatives with improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of DMAPA and its potential therapeutic applications. Finally, studies are needed to investigate the safety and toxicity of DMAPA in vivo, which may pave the way for the development of DMAPA-based therapeutics.
Conclusion
In conclusion, DMAPA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. The mechanism of action of DMAPA is not yet fully understood, but studies have suggested that it may act by modulating the activity of ion channels and receptors in the nervous system. DMAPA has several advantages and limitations for lab experiments, and there are several future directions for the study of DMAPA.

Synthesis Methods

DMAPA can be synthesized through the reaction of 2,4-dimethoxybenzaldehyde and 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of DMAPA as a white solid with a melting point of 92-94°C.

properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-methylpropanamide

InChI

InChI=1S/C12H17NO3/c1-8(2)12(14)13-10-6-5-9(15-3)7-11(10)16-4/h5-8H,1-4H3,(H,13,14)

InChI Key

JTYFRQNSPVYNJV-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)OC)OC

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)OC)OC

Origin of Product

United States

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